![molecular formula C16H15N5O B2795509 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955838-64-9](/img/structure/B2795509.png)
2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM . It has a higher binding affinity for RIPK1 compared to other necroptosis regulatory kinases .
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective blocking of necroptosis in cells, thereby potentially reducing inflammation . In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound effectively protected mice from hypothermia and death .
生物活性
The compound 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, chemical properties, and notable biological activities based on recent research findings.
The molecular formula of the compound is C21H25N5O3, with a molecular weight of approximately 395.5 g/mol. The compound's structure features a pyrazolo[3,4-d]pyridazine core, which is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the condensation of various precursors under controlled conditions. For instance, a method described in recent literature includes the use of 3′-amino-2′-hydroxy-1,1′-biphenyl-3-carboxylic acid and other reagents to yield the desired product with high purity (around 95%) .
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For example, derivatives have shown inhibitory effects on protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways. The half-maximal inhibitory concentration (IC50) values for these compounds against various cancer cell lines have been reported in the submicromolar range .
The proposed mechanism of action involves the inhibition of specific kinases associated with tumor growth and metastasis. For instance, compounds targeting the PDGFRA and KIT receptors have demonstrated efficacy in inhibiting tumor proliferation associated with gastrointestinal stromal tumors . The structural features of the pyrazolo[3,4-d]pyridazine scaffold are believed to facilitate binding to these targets.
Antimicrobial Activity
In addition to anticancer properties, certain derivatives have shown antimicrobial activity against a range of pathogens. Studies indicate that modifications to the pyrazole ring can enhance antibacterial efficacy. For example, derivatives tested against Gram-positive and Gram-negative bacteria displayed varying degrees of inhibition .
Case Studies
科学的研究の応用
Pharmacological Applications
-
Thrombopoietin Receptor Agonism :
- This compound is noted for its role as an agonist of the thrombopoietin receptor, which is crucial in enhancing platelet production. This property makes it a potential therapeutic agent for conditions such as thrombocytopenia, where patients have low platelet counts. The compound's ability to improve bioavailability and solubility over similar compounds enhances its therapeutic potential .
-
Antimicrobial Activity :
- Preliminary studies have indicated that derivatives of pyrazolo[3,4-d]pyridazine compounds exhibit antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. This suggests that 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile could be explored for developing new antimicrobial agents .
Research Applications
- Synthetic Chemistry :
- Molecular Docking Studies :
Case Study 1: Thrombocytopenia Treatment
A study highlighted the efficacy of a related compound in treating thrombocytopenia by enhancing platelet production through the activation of the thrombopoietin receptor. The findings suggest that modifications to the pyrazolo[3,4-d]pyridazine scaffold can lead to improved pharmacological profiles .
Case Study 2: Antimicrobial Efficacy
In a series of experiments evaluating the antimicrobial properties of various derivatives, compounds based on the pyrazolo[3,4-d]pyridazine structure demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The results were quantified using standard disc diffusion methods, indicating that these compounds could serve as a basis for new antibiotic therapies .
特性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-4-5-13(8-11(10)2)21-15-14(9-18-21)12(3)19-20(7-6-17)16(15)22/h4-5,8-9H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZUQUMWTBVLKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。